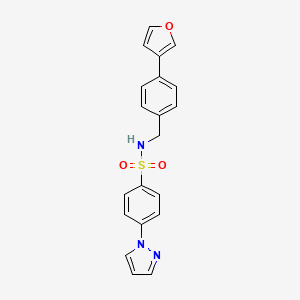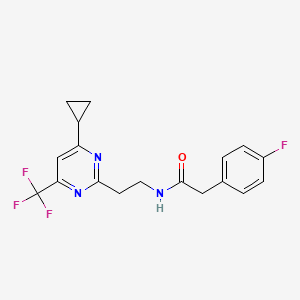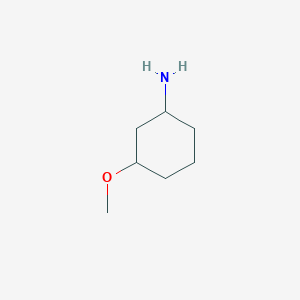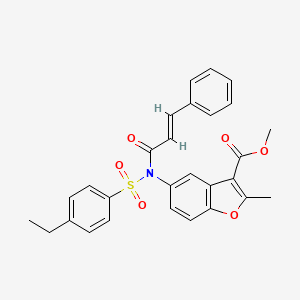
2-chloro-N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-5-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-5-nitrobenzamide is a useful research compound. Its molecular formula is C15H9Cl2N3O3S and its molecular weight is 382.22. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications :
- Microwave-induced synthesis of fluorobenzamides containing thiazole and thiazolidine analogs, including compounds similar to the one , has shown promising antimicrobial activities. These compounds demonstrated significant efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi (Desai, Rajpara, & Joshi, 2013).
Anticonvulsant and Sedative-Hypnotic Activities :
- Benzothiazole derivatives have been synthesized and evaluated as anticonvulsant agents. These compounds showed significant activity in electroshock and pentylenetetrazole-induced lethal convulsion tests (Faizi et al., 2017).
Antibacterial Activity Against Streptococcus Pyogenes :
- Hydroxy-substituted benzothiazole derivatives have shown potent antibacterial activity against Streptococcus pyogenes. These derivatives were synthesized through a series of reactions involving nitrobenzamides and exhibited significant efficacy (Gupta, 2018).
Antitumor Evaluation :
- Novel derivatives of benzothiazoles bearing different substituents have been prepared and evaluated for their antitumor properties. These compounds exerted cytostatic activities against various malignant human cell lines (Racané et al., 2006).
Potential Anticancer Agents :
- A series of benzimidazole derivatives, closely related to the compound , have been synthesized and evaluated as potential anticancer agents. These compounds displayed selective cytotoxic activities against human neoplastic cell lines (Romero-Castro et al., 2011).
Hypoglycemic and Hypolipidemic Activity :
- Thiazolidinedione analogs have been synthesized and evaluated for their hypoglycemic and hypolipidemic activities, demonstrating significant reduction in blood glucose and lipid levels in animal models (Mehendale-Munj, Ghosh, & Ramaa, 2011).
Synthesis of Heterocyclic Scaffolds for Drug Discovery :
- Multireactive building blocks like chloro-nitrobenzoic acid have been used for the preparation of various nitrogenous heterocycles. These are important in current drug discovery, particularly for creating libraries of heterocyclic compounds (Křupková et al., 2013).
Hypoxia-Selective Antitumor Agents :
- Certain regioisomers of a hypoxia-selective cytotoxin have been synthesized and evaluated for their cytotoxicity in hypoxic conditions. This research is significant for developing targeted therapies for hypoxic tumor environments (Palmer et al., 1996).
Cell Death Induction in Cancer Cells :
- Thiazolides, a novel class of compounds including benzothiazoles, have been shown to induce cell death in colon carcinoma cell lines. This research is crucial for understanding the mechanisms of action of these compounds in cancer therapy (Brockmann et al., 2014).
Synthesis and Mechanism of Antidiabetic Activity :
- The synthesis of benzothiazole derivatives and their mechanism of action as antidiabetic agents have been studied, particularly in the context of AMPK activation and glucose uptake in myotubes (Meltzer-Mats et al., 2013).
Eigenschaften
IUPAC Name |
2-chloro-N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-5-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2N3O3S/c1-19-12-5-2-8(16)6-13(12)24-15(19)18-14(21)10-7-9(20(22)23)3-4-11(10)17/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLMWPSRCIOGHHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(1-Benzylaziridin-2-yl)methoxy]quinoline-8-carbonitrile](/img/structure/B3014187.png)

![3,5-dimethoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B3014192.png)
![4-methoxy-N-[(4-methoxyphenyl)methyl]naphthalene-1-sulfonamide](/img/structure/B3014194.png)
![N-(4-bromophenyl)-2-[7-(4-ethoxyphenyl)-3,8-dioxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B3014195.png)


![1-(4-chloro-2-methylphenyl)-N-ethyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3014202.png)
![3-(((6-Fluorobenzo[d]thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B3014203.png)

![3-cyclohexyl-1-[(4-fluorophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B3014206.png)
![5-oxo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-(p-tolyl)pyrrolidine-3-carboxamide](/img/structure/B3014207.png)
